molecular formula C29H28FN3O3 B2782459 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline CAS No. 866845-07-0

4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline

Cat. No.: B2782459
CAS No.: 866845-07-0
M. Wt: 485.559
InChI Key: VHIGYYQQFAHKBA-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline features a quinoline core substituted at three positions:

  • Positions 6 and 7: Methoxy groups, enhancing solubility and influencing steric interactions.
  • Position 3: A 4-methylbenzoyl substituent, introducing aromatic bulk that may modulate pharmacokinetic properties.

While direct biological data for this compound is absent in the provided evidence, its structural features align with pharmacophores targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

[4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3/c1-19-4-6-20(7-5-19)29(34)24-18-31-25-17-27(36-3)26(35-2)16-23(25)28(24)33-14-12-32(13-15-33)22-10-8-21(30)9-11-22/h4-11,16-18H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIGYYQQFAHKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Substitution Reaction: The piperazine ring is then substituted with a fluorophenyl group through a nucleophilic substitution reaction.

    Formation of the Quinoline Core: The quinoline core is synthesized by cyclization of appropriate precursors, often involving a Friedländer synthesis.

    Dimethoxylation: The quinoline core is then dimethoxylated using methoxy reagents under controlled conditions.

    Benzoylation: Finally, the compound is benzoylated with 4-methylbenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinoline compounds.

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline (CAS 229476-62-4)
  • Core : Quinazoline (two nitrogen atoms in the bicyclic system).
  • Substituents : Identical 4-fluorophenylpiperazine and 6,7-dimethoxy groups as the target compound but lacks the 3-benzoyl group.
  • Molecular Weight : 368.4 g/mol (C₂₀H₂₁FN₄O₂) .
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
  • Core: 7-Chloroquinoline.
  • Substituents: A 4,4-difluorocyclohexyl methanone at the piperazine terminus instead of the fluorophenyl group.
  • Molecular Weight : 393.14 g/mol (C₂₀H₂₂ClF₂N₃O) .
  • Key Difference : The chloro substituent and difluorocyclohexyl group enhance lipophilicity (logP) compared to the target compound’s fluorophenyl and benzoyl groups.

Substituent-Driven Comparisons

Piperazine-Linked Modifications
  • Target Compound : 4-Fluorophenyl on piperazine improves metabolic stability and π-π stacking in hydrophobic pockets.
Aromatic Substituents
  • The 3-(4-methylbenzoyl) group in the target compound adds steric bulk absent in the quinazoline analogue (). This may reduce membrane permeability but improve binding specificity in sterically demanding targets.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₂₉H₂₇FN₃O₄ (calc.) ~509.5 High lipophilicity due to benzoyl and fluorophenyl groups.
Quinazoline Analogue () C₂₀H₂₁FN₄O₂ 368.4 Lower molecular weight; increased hydrogen-bonding capacity.
7-Chloroquinoline Derivative () C₂₀H₂₂ClF₂N₃O 393.14 Chlorine and difluorocyclohexyl enhance logP and steric complexity.

Implications for Research and Development

  • Target Compound : The benzoyl group’s steric effects may limit off-target interactions compared to smaller analogues, but could also reduce oral bioavailability.
  • Quinazoline Analogue : The dual nitrogen atoms in the core may favor interactions with enzymes like kinases, making it a candidate for anticancer research .
  • 7-Chloroquinoline Derivative: The chloro and difluorocyclohexyl groups suggest utility in CNS disorders where lipophilicity is critical for blood-brain barrier penetration .

Biological Activity

The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline is a derivative of quinoline featuring a piperazine moiety and various substituents that may influence its biological activity. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24FN3O3
  • Molecular Weight : 397.44 g/mol

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Antitumor Activity
  • Antidepressant Effects
  • Antimicrobial Properties

Antitumor Activity

Studies have shown that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)9.8
A549 (Lung)15.2

The results indicated that the compound exhibited potent cytotoxicity, particularly against HeLa cells.

Antidepressant Effects

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. The mechanism is often linked to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine.

The proposed mechanisms include:

  • Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of serotonin, increasing its availability in the synaptic cleft.
  • Interaction with Receptors : Binding affinity to serotonin receptors (5-HT1A and 5-HT2A) has been noted in related studies.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. The compound has shown effectiveness against various bacterial strains.

Efficacy Against Bacterial Strains

The following table summarizes the antibacterial activity observed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest a promising potential for this compound as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline, and how can experimental design optimize yield and purity?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Condensation of substituted anilines with carbonyl derivatives.
  • Piperazine substitution : Nucleophilic aromatic substitution or Buchwald-Hartwig coupling to introduce the 4-fluorophenylpiperazine moiety.
  • Benzoylation : Friedel-Crafts acylation or direct coupling for the 4-methylbenzoyl group.
  • Optimization : Use statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce trial-and-error approaches by isolating key factors affecting yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, as demonstrated by ICReDD’s methodology .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Answer :

  • NMR Spectroscopy : Compare experimental 1^1H/13^13C NMR shifts with DFT-calculated values. For instance, aromatic protons in the quinoline core typically resonate at δ 7.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • X-ray Crystallography : Resolve bond angles and torsional strain (e.g., dihedral angles between the quinoline and benzoyl groups). Data from similar quinoline derivatives show C–N–C angles of ~120° in piperazine rings .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., C29_{29}H27_{27}FN3_3O3_3: calculated m/z 508.2042).

Q. What preliminary pharmacological assays are recommended to assess this compound’s bioactivity?

  • Answer :

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A_{1A}/5-HT2A_{2A}) and dopamine (D2_2) receptors due to the piperazine moiety’s neuropharmacological relevance. Use radioligand displacement assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects, noting IC50_{50} values.
  • ADME Predictions : Computational tools (e.g., SwissADME) assess logP, solubility, and blood-brain barrier permeability.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported receptor selectivity profiles for this compound?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 5-HT1A_{1A} vs. D2_2) to identify binding site residues critical for selectivity. For example, electrostatic interactions between the fluorophenyl group and Tyr390 in 5-HT1A_{1A} may explain higher affinity .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values to compare binding energies across receptors. Contradictions in literature data (e.g., conflicting IC50_{50} values) may arise from assay conditions (e.g., membrane lipid composition) .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to reconcile variability across studies .

Q. What strategies are effective for optimizing the compound’s pharmacokinetics without compromising target engagement?

  • Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated methoxy groups) to enhance solubility. Monitor plasma stability via HPLC .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., N-dealkylation of piperazine). Replace labile groups with bioisosteres (e.g., substituting fluorine for hydrogen on the benzoyl ring) .
  • Co-crystallization Studies : Resolve ligand-enzyme complexes (e.g., CYP3A4) to guide structural modifications that reduce metabolism .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Answer :

  • Tumor Microenvironment (TME) Modeling : Use 3D spheroid cultures or organoids to mimic in vivo conditions. For example, hypoxia in TMEs may alter compound activation .
  • Pharmacodynamic (PD) Markers : Measure target engagement in vivo (e.g., PET imaging with 18^{18}F-labeled analogs) to correlate exposure and efficacy .
  • Interspecies Metabolism Comparisons : Profile metabolite formation in human vs. murine hepatocytes to explain efficacy gaps .

Methodological Resources

  • Experimental Design : ICReDD’s integrated computational-experimental framework for reaction optimization .
  • Data Analysis : DoE protocols for process control in chemical engineering .
  • Structural Validation : Crystallographic data standards from IUCr (e.g., CIF file reporting) .

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